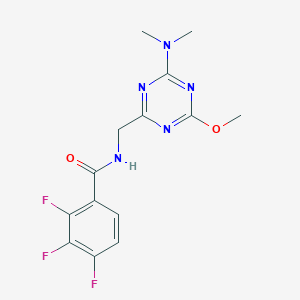

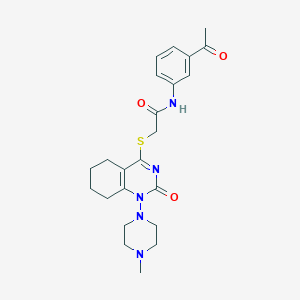

N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to this compound involves multi-step chemical processes, starting from basic chemical entities to complex structures. For example, Yang Jing et al. (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, demonstrating a methodology that could be relevant for the synthesis of our target compound (Yang Jing, 2010).

Molecular Structure Analysis

The structural characterization of these compounds is typically achieved using spectroscopic methods such as NMR, IR, and MS, providing detailed insights into their molecular frameworks. For instance, DFT and experimental investigations (FT-IR, FT-Raman) offer comprehensive structural and vibrational studies, as seen in research by A. El-Azab et al. (2016), where the molecular structure of a related compound was extensively analyzed (El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions reveals their reactivity and potential for further chemical modifications. Novel synthetic routes and the exploration of reaction mechanisms offer insights into their chemical properties and reactivities, as discussed in the work on Pictet Spengler-type reactions by Juan F González et al. (2004), indicating the versatility of these compounds in chemical transformations (González et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments and for their application in further studies. X-ray diffraction methods, as applied in the characterization of novel derivatives, provide essential data on the crystallography of these compounds, aiding in the understanding of their physical properties.

Chemical Properties Analysis

Exploring the chemical properties involves studying the compounds' stability, reactivity, and interactions with various chemical reagents. This analysis is fundamental in predicting the behavior of these compounds in biological systems and their potential utility in various applications. The studies on novel antimicrobial agents by Manoj N. Bhoi et al. (2015), for instance, shed light on the antibacterial properties of related compounds, highlighting their chemical utility and potential for application in medicinal chemistry (Bhoi et al., 2015).

Aplicaciones Científicas De Investigación

Antitumor Activity and Molecular Docking Studies

Research has demonstrated that analogues of quinazolinone, which share structural similarities with N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, exhibit potent antitumor activities. A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies into the ATP binding site of EGFR-TK showed a similar binding mode to erlotinib, suggesting a mechanism through inhibition of EGFR-TK for potential anticancer applications (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Activities

Another aspect of research on similar compounds has focused on antimicrobial activities. For instance, L. Yurttaş et al. (2015) synthesized new derivatives that were evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were found to be weak, significant antifungal activity, especially against Candida parapsilosis, was noted, suggesting potential for developing antimicrobial agents from this class of compounds (Yurttaş et al., 2015).

Synthesis and Biological Evaluation of Derivatives

Research into the synthesis of novel derivatives containing the quinazolinone moiety, such as those by Tien-Cong Nguyen et al. (2022), has yielded new compounds with potential biological activities. These derivatives were synthesized from anthranilic acid and aryl isothiocyanates, with their structures confirmed by various spectroscopic methods. This approach highlights the ongoing exploration of this chemical framework for developing new therapeutic agents with diverse biological activities (Nguyen et al., 2022).

Antihistaminic Agents Development

Furthermore, the design and synthesis of quinazolinone derivatives as antihistamine agents have been investigated. A study by V. Alagarsamy et al. (2014) synthesized a series of novel compounds showing significant protection against histamine-induced bronchospasm in animal models. One compound, in particular, showed comparable protection to the reference standard chlorpheniramine maleate with negligible sedation, pointing towards its potential as a lead molecule for further antihistamine drug development (Alagarsamy et al., 2014).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3S/c1-16(29)17-6-5-7-18(14-17)24-21(30)15-32-22-19-8-3-4-9-20(19)28(23(31)25-22)27-12-10-26(2)11-13-27/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUKFDMGIHCOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)